(4-Methoxy-heptyl)-methyl-amine
Description
(4-Methoxy-heptyl)-methyl-amine is an alkylamine derivative featuring a seven-carbon heptyl chain with a methoxy (-OCH₃) group at the fourth position and a methylamine (-NHCH₃) group at the terminal end. The methoxy group is known to enhance solubility and modulate electronic effects, while the alkyl chain influences lipophilicity and metabolic stability .
Properties
Molecular Formula |
C9H21NO |
|---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
4-methoxy-N-methylheptan-1-amine |
InChI |
InChI=1S/C9H21NO/c1-4-6-9(11-3)7-5-8-10-2/h9-10H,4-8H2,1-3H3 |
InChI Key |
GQJIFVPZCMQKQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCCNC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-methylheptan-1-amine typically involves the N-alkylation of primary amines or ammonia. One common method is the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reducing agents are known for their selectivity and efficiency in converting nitriles and amides to secondary amines without affecting other reducible substituents .
Industrial Production Methods
In industrial settings, the production of 4-Methoxy-N-methylheptan-1-amine can be scaled up using similar reduction methods. The choice of catalyst and reaction conditions may vary depending on the desired yield and purity of the final product. Industrial processes often employ continuous flow reactors and optimized reaction parameters to achieve high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-methylheptan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Further reduction can lead to the formation of primary amines or other reduced products.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of functionalized amines.
Scientific Research Applications
4-Methoxy-N-methylheptan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is utilized in the production of dyes, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-methylheptan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and methyl groups play a crucial role in modulating the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share key structural motifs with (4-Methoxy-heptyl)-methyl-amine:
| Compound Name | Structure Highlights | Molecular Weight (g/mol) | Key Biological Activities | Key Physicochemical Properties |
|---|---|---|---|---|
| DMMA (Decyl-(4-methoxy-benzyl)-methyl-amine) | Benzyl group with 4-methoxy, decyl chain | ~335.5* | Anti-inflammatory (inhibits JNK, NF-κB) | High lipophilicity (long alkyl chain) |
| BMDA (N-benzyl-N-methyldecan-1-amine) | Benzyl group, no methoxy, decyl chain | ~291.5* | Moderate anti-inflammatory activity | Lower solubility vs. DMMA |
| [2-(4-Methoxy-phenyl)-ethyl]-methyl-amine | Phenethyl backbone with 4-methoxy | 165.23 | Potential CNS activity (unconfirmed) | logP ~1.5†, moderate solubility |
| Isopropyl-(2-methoxy-ethyl)-methyl-amine | Aliphatic chain with methoxy | 131.22 | Not reported | logP = 0.973, high volatility |
*Calculated based on molecular formulas. †Estimated from analogs.
Sources:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity :
- Metabolic Stability :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
